molecular formula C9H14O3 B8629752 4-[(acetyloxy)methyl]Cyclohexanone

4-[(acetyloxy)methyl]Cyclohexanone

Cat. No.: B8629752
M. Wt: 170.21 g/mol
InChI Key: CWENPVJPLKTIGU-UHFFFAOYSA-N
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Description

4-[(Acetyloxy)methyl]Cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with an acetyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Acetyloxy)methyl]Cyclohexanone typically involves the acetylation of 4-hydroxymethylcyclohexanone. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually performed under reflux conditions to ensure complete conversion of the hydroxyl group to the acetyloxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-[(Acetyloxy)methyl]Cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

4-[(Acetyloxy)methyl]Cyclohexanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(Acetyloxy)methyl]Cyclohexanone involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify enzyme activity and alter metabolic pathways.

Comparison with Similar Compounds

    Cyclohexanone: A simpler analog without the acetyloxy group.

    4-Hydroxymethylcyclohexanone: The precursor in the synthesis of 4-[(Acetyloxy)methyl]Cyclohexanone.

    4-Methylcyclohexanone: A structurally related compound with a methyl group at the 4-position.

Uniqueness: this compound is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for various chemical modifications, making the compound versatile in synthetic and industrial processes.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(4-oxocyclohexyl)methyl acetate

InChI

InChI=1S/C9H14O3/c1-7(10)12-6-8-2-4-9(11)5-3-8/h8H,2-6H2,1H3

InChI Key

CWENPVJPLKTIGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 4-(acetoxymethyl)cylohexan-1-ol obtained above is oxidized with 3.0 equivalents of pyridinium dichromate in refluxing methylene chloride to afford 4-(acetoxymethyl)cyclohexan-1-one.
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